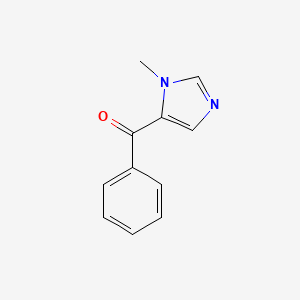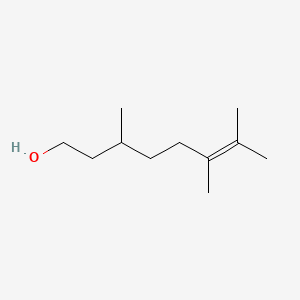
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxymethyl-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the use of thiourea and α-haloketones under basic conditions to form the thiazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of methyl 2-hydroxymethyl-thiazole-5-carboxylate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and reduced production costs.
化学反应分析
Types of Reactions
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-carboxyl-thiazole derivatives.
Reduction: Formation of hydroxylated or alkylated thiazole derivatives.
Substitution: Formation of various substituted thiazole compounds with different functional groups.
科学研究应用
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:
作用机制
The mechanism of action of methyl 2-hydroxymethyl-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-Methylthiazole: A derivative with similar structural features but lacking the hydroxymethyl and carboxylate groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
Uniqueness
Methyl 2-(hydroxymethyl)thiazole-5-carboxylate is unique due to the presence of both hydroxymethyl and carboxylate groups, which enhance its reactivity and potential biological activities. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C6H7NO3S |
|---|---|
分子量 |
173.19 g/mol |
IUPAC 名称 |
methyl 2-(hydroxymethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)4-2-7-5(3-8)11-4/h2,8H,3H2,1H3 |
InChI 键 |
MYDJOSWPXVKOLE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(S1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


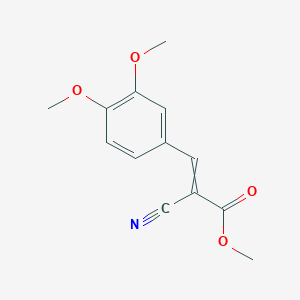
![Oxetane, 3,3-bis[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B8637324.png)
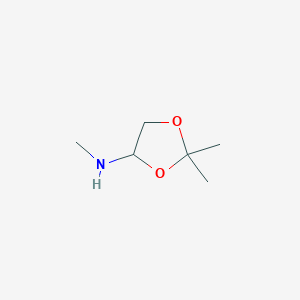
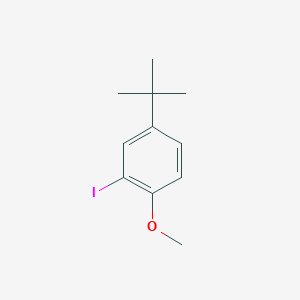

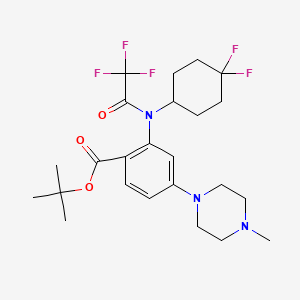
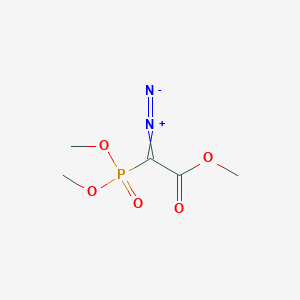
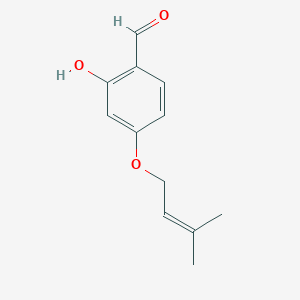
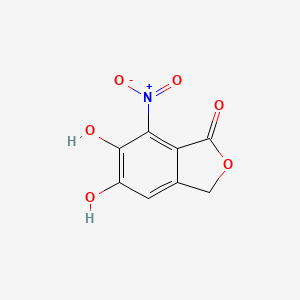
![tert-butyl 3-(2-hydroxypropan-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B8637391.png)

![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetate](/img/structure/B8637397.png)
